![molecular formula C14H9BrCl2O2 B2404939 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 428497-04-5](/img/structure/B2404939.png)

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

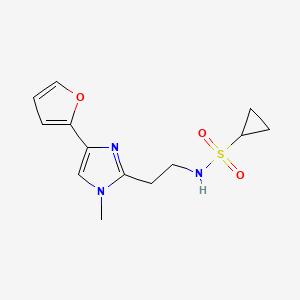

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.04 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H9BrCl2O2/c15-11-2-4-14 (10 (5-11)7-18)19-8-9-1-3-12 (16)6-13 (9)17/h1-7H,8H2 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 360.03 .Applications De Recherche Scientifique

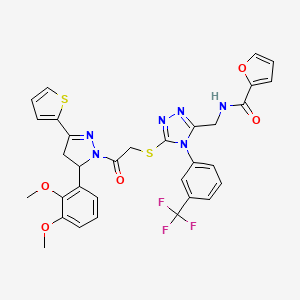

Synthesis and Characterization in Antagonist Benzamide Derivatives

5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These compounds exhibit biological activities and have been characterized for their structure and bioactivity. This demonstrates the compound's relevance in the development of novel CCR5 antagonists, a class of drugs important in HIV treatment and other medical applications (H. Bi, 2015).

Application in Cubane Cobalt and Nickel Clusters

The compound has been involved in the preparation of tetranuclear complexes with metal ions, showcasing its use in inorganic chemistry. These complexes, characterized by their unique structures and magnetic properties, offer insights into the development of new materials with potential applications in various fields including magnetism and catalysis (Shuhua Zhang et al., 2013).

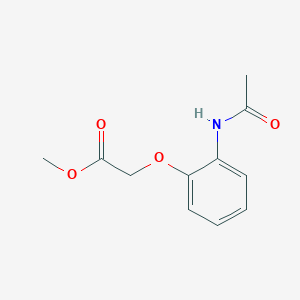

Antimicrobial and Anticancer Properties

This compound has been synthesized and evaluated for its antioxidant, antimicrobial, and anticancer properties. It demonstrates significant bioactivity, particularly in terms of its cytotoxic activity against certain cancer cell lines. This highlights its potential in pharmacological research and drug development (M. Konuş et al., 2019).

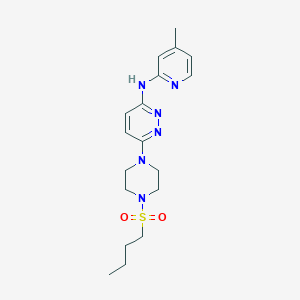

Synthesis of Chiral Catalysts

In organic chemistry, this compound has been used in the synthesis of chiral catalysts. These catalysts are effective in asymmetric synthesis, a crucial process in the production of enantiomerically pure pharmaceuticals (P. Page et al., 2006).

Structural Studies and Computational Analysis

The compound has been a subject of extensive structural and computational studies. These studies not only elucidate the molecular structure of the compound but also contribute to a better understanding of its chemical properties and reactivity, which is essential in the design of new compounds and materials (C. Arunagiri et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(16)6-13(9)17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPMLWRBZQTARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitrobenzamide](/img/structure/B2404862.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)

![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)